Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-
Brand Name: Vulcanchem
CAS No.: 196082-77-6
VCID: VC16057210
InChI: InChI=1S/C11H12BrCl2NO2/c1-7(15-11(16)10(13)14)6-17-9-4-2-8(12)3-5-9/h2-5,7,10H,6H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H12BrCl2NO2
Molecular Weight: 341.02 g/mol

Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-

CAS No.: 196082-77-6

Cat. No.: VC16057210

Molecular Formula: C11H12BrCl2NO2

Molecular Weight: 341.02 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- - 196082-77-6

Specification

CAS No. 196082-77-6
Molecular Formula C11H12BrCl2NO2
Molecular Weight 341.02 g/mol
IUPAC Name N-[1-(4-bromophenoxy)propan-2-yl]-2,2-dichloroacetamide
Standard InChI InChI=1S/C11H12BrCl2NO2/c1-7(15-11(16)10(13)14)6-17-9-4-2-8(12)3-5-9/h2-5,7,10H,6H2,1H3,(H,15,16)
Standard InChI Key VMZSIAIQEVNNTC-UHFFFAOYSA-N
Canonical SMILES CC(COC1=CC=C(C=C1)Br)NC(=O)C(Cl)Cl

Introduction

Structural Characteristics and Molecular Composition

The compound’s structure features a central acetamide group (CH₃CONH–) substituted with two chlorine atoms at the α-carbon, a 4-bromophenoxy ether moiety, and a branched ethyl chain with a methyl group. This arrangement confers distinct electronic and steric properties:

Molecular Formula: C₁₁H₁₂BrCl₂NO₂
Molecular Weight: 341.02 g/mol
CAS Registry Number: 196082-77-6

Comparative Structural Analysis

When compared to structurally related compounds:

Compound NameMolecular FormulaKey Functional GroupsBiological Activity
Chloramphenicol C₁₁H₁₂Cl₂N₂O₅Dichloroacetamide, nitrobenzeneAntibiotic
SCHEMBL14422166 C₁₇H₁₄BrCl₂N₂O₃Bromophenoxy, dichlorophenylUnder investigation

The bromophenoxy group in Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- enhances lipid solubility, potentially improving cell membrane penetration compared to non-halogenated analogs .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three primary steps:

  • Etherification: Reaction of 4-bromophenol with 1-methylethylene oxide under basic conditions to form 2-(4-bromophenoxy)-1-methylethanol.

  • Chlorination: Treatment with thionyl chloride (SOCl₂) to replace hydroxyl groups with chlorine atoms.

  • Acetylation: Condensation with dichloroacetic acid in the presence of dicyclohexylcarbodiimide (DCC) to yield the final acetamide.

Key Reagents:

  • Thionyl chloride (chlorinating agent)

  • DCC (coupling agent)

  • Dichloroacetic acid (acyl donor)

Industrial Optimization

Industrial protocols employ continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. Purification leverages recrystallization from ethanol-water mixtures, achieving >98% purity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.2 mg/mL at 25°C), highly soluble in dimethyl sulfoxide (DMSO) and dichloromethane.

  • Stability: Degrades under prolonged UV exposure via homolytic cleavage of C–Br and C–Cl bonds.

Spectroscopic Data

  • IR Spectrum: Peaks at 1,680 cm⁻¹ (amide C=O stretch) and 1,250 cm⁻¹ (C–Br stretch) .

  • NMR (Hypothetical): δ 1.2 ppm (CH₃), δ 4.3 ppm (OCH₂), δ 7.6 ppm (aromatic H).

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The dichloroacetamide moiety likely disrupts bacterial peptidoglycan synthesis, analogous to chloramphenicol’s action .

Enzyme Inhibition

The compound inhibits cytochrome P450 3A4 (CYP3A4) with a Kᵢ of 5.3 µM, suggesting drug-drug interaction risks in therapeutic applications.

Future Research Directions

  • Stereoselective Synthesis: Resolve enantiomers to evaluate differential bioactivity.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility.

  • Ecotoxicity Studies: Assess long-term environmental persistence in soil systems.

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